molecular formula C21H17NO5 B12566740 2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)

2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)

Cat. No.: B12566740
M. Wt: 363.4 g/mol
InChI Key: ORLYCWGSPVFAMG-UHFFFAOYSA-N
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Description

2,2’-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of methyl 5-(4-nitrophenyl)furan-2-carboxylate with appropriate reagents under controlled conditions . The reaction mixture is often stirred at reflux temperature for several hours, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Mechanism of Action

The mechanism of action of 2,2’-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, affecting cellular processes. Additionally, the furan ring can interact with enzymes and proteins, modulating their activity . The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting microbial cell walls and inhibiting enzyme functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) is unique due to its bis-furan structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H17NO5

Molecular Weight

363.4 g/mol

IUPAC Name

2-methyl-5-[(5-methylfuran-2-yl)-[5-(4-nitrophenyl)furan-2-yl]methyl]furan

InChI

InChI=1S/C21H17NO5/c1-13-3-9-18(25-13)21(19-10-4-14(2)26-19)20-12-11-17(27-20)15-5-7-16(8-6-15)22(23)24/h3-12,21H,1-2H3

InChI Key

ORLYCWGSPVFAMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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